Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the hexafluoroisopropyl group and the phenylacetamido group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The hexafluoroisopropyl group and the phenylacetamido group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE: is similar to other thiophene derivatives with fluorinated groups and amide functionalities.
Uniqueness
- The presence of the hexafluoroisopropyl group and the phenylacetamido group makes this compound unique compared to other thiophene derivatives. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20F6N2O3S |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
methyl 4-ethyl-2-[[1,1,1,3,3,3-hexafluoro-2-[(2-phenylacetyl)amino]propan-2-yl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H20F6N2O3S/c1-4-13-11(2)32-16(15(13)17(30)31-3)28-18(19(21,22)23,20(24,25)26)27-14(29)10-12-8-6-5-7-9-12/h5-9,28H,4,10H2,1-3H3,(H,27,29) |
InChI Key |
URALGNZDKKWLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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